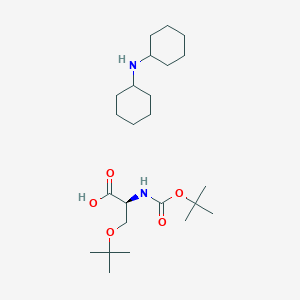

Boc-ser(tbu)-oh dcha

Descripción general

Descripción

Boc-ser(tbu)-oh dcha, also known as tert-butyloxycarbonyl-serine tert-butyl ester, is a compound commonly used in peptide synthesis. It serves as a protecting group for the amino acid serine, preventing unwanted reactions during the synthesis process. The tert-butyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the hydroxyl group of serine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ser(tbu)-oh dcha typically involves the protection of serine using tert-butyloxycarbonyl chloride and tert-butyl alcohol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Boc-ser(tbu)-oh dcha undergoes various chemical reactions, including deprotection, substitution, and coupling reactions. The deprotection reactions involve the removal of the tert-butyloxycarbonyl and tert-butyl ester groups to reveal the free amino and hydroxyl groups of serine.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyloxycarbonyl group, while acidic conditions such as hydrochloric acid in organic solvents can be used to remove the tert-butyl ester group.

Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines and thiols, under basic conditions.

Coupling: this compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products Formed: The major products formed from these reactions include deprotected serine, substituted serine derivatives, and peptide chains containing serine residues.

Aplicaciones Científicas De Investigación

Boc-ser(tbu)-oh dcha has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect the serine residue during the assembly of peptide chains.

Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules and complex natural products.

Biology:

- **Protein

Actividad Biológica

Boc-Ser(tBu)-OH DCHA (CAS No. 18942-50-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is a protected amino acid derivative with the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 442.63 g/mol

- Purity : Typically above 95% for research applications

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability .

Synthesis

The synthesis of this compound involves several steps, commonly utilizing solid-phase peptide synthesis (SPPS) techniques. The process includes:

- Protection of Functional Groups : The serine residue is protected using a tert-butyl group to prevent unwanted reactions during synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide fragments using methods such as mixed anhydride coupling.

- Formation of DCHA Salt : The compound is often converted into its DCHA salt form to enhance solubility and stability during biological assays .

Biological Activity

This compound exhibits several biological activities, primarily related to its role as a building block in peptide synthesis. Some notable activities include:

- Immunomodulatory Effects : Compounds derived from Boc-Ser(tBu)-OH have been studied for their potential to modulate immune responses, particularly in the development of T-cells. For instance, related peptides have shown promise in enhancing thymus-dependent lymphocyte activity, which is crucial for adaptive immunity .

- Antimicrobial Properties : Research has indicated that peptides synthesized using Boc-Ser(tBu)-OH can exhibit antimicrobial activity by inhibiting bacterial growth through mechanisms such as disrupting cell membrane integrity or interfering with essential bacterial functions .

Case Study 1: Thymosin α1 and Derivatives

A study focused on thymosin α1 and its derivatives, including those synthesized using Boc-Ser(tBu)-OH, demonstrated significant immunomodulatory effects. Thymosin α1 was found to enhance T-cell proliferation and cytokine production in vitro, suggesting that similar compounds could be developed for therapeutic use in immunotherapy .

Case Study 2: Peptide Libraries and Antimicrobial Activity

Another research effort involved the creation of combinatorial libraries of peptides incorporating Boc-Ser(tBu)-OH derivatives. These libraries were screened for antimicrobial activity against various pathogens. Results indicated that certain cyclic peptides showed enhanced efficacy against resistant bacterial strains, highlighting the potential of this compound in developing new antibiotics .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Immunomodulatory Effects | Enhanced T-cell activity via thymosin α1 derivatives |

| Antimicrobial Activity | Effective against resistant bacteria in combinatorial peptide libraries |

| Synthesis Techniques | Utilization of SPPS and mixed anhydride coupling methods |

Propiedades

Número CAS |

18942-50-2 |

|---|---|

Fórmula molecular |

C24H46N2O5 |

Peso molecular |

442.6 g/mol |

Nombre IUPAC |

dicyclohexylazanium;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |

Clave InChI |

AIEUUHIXSUNTGV-QRPNPIFTSA-N |

SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

SMILES isomérico |

CC(C)(C)OC[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

SMILES canónico |

CC(C)(C)OCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Key on ui other cas no. |

18942-50-2 |

Sinónimos |

Boc-Ser(tBu)-OH.DCHA; 18942-50-2; Boc-ser(tbu)-ohdcha; PubChem12161; Boc-Ser(tBu)-OH?DCHA; SCHEMBL8383068; MolPort-020-004-681; Boc-O-tert-butyl-L-serinedchasalt; MFCD00065590; AKOS025289353; AK170040; Boc-Ser(tBu)-OHdicyclohexylammoniumsalt; Boc-Ser(tBu)-OHinvertedexclamationmarkcurrencyDCHA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.